

Benchmarking 2-Methylbenzimidazole Derivatives Against Established Inhibitors: A Comparative Guide

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Compound of Interest

Compound Name: 1-Cyclopropyl-2-methylbenzimidazole

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The benzimidazole scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including anticancer, antiviral, and antibacterial properties. This guide provides a comparative performance analysis of 2-methylbenzimidazole derivatives against established inhibitors, supported by experimental data from various studies.

Performance Benchmark: Anticancer Activity

The cytotoxic effects of novel 2-methylbenzimidazole derivatives have been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key metric of potency. The following table summarizes the IC₅₀ values for several 2-methylbenzimidazole compounds compared to standard chemotherapeutic agents.

Compound/Drug	Target Cell Line	IC50 (μM)	Reference Compound	Reference IC50 (μM)
2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate	HepG2 (Liver Cancer)	0.39 (μg/mL)	-	-
2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate	Huh7 (Liver Cancer)	0.32 (μg/mL)	-	-
Fluoro aryl benzimidazole derivative	HOS (Bone Cancer)	1.8	Roscovitine	24.3
Fluoro aryl benzimidazole derivative	G361 (Melanoma)	2.0	Roscovitine	22.4
Fluoro aryl benzimidazole derivative	MCF-7 (Breast Cancer)	2.8	Roscovitine	42.0
Fluoro aryl benzimidazole derivative	K-562 (Leukemia)	7.8	Roscovitine	11.0
Benzimidazole-triazole hybrid (Compound 32)	HCT-116 (Colon Cancer)	3.87	Doxorubicin	4.17
Benzimidazole-triazole hybrid (Compound 32)	HepG2 (Liver Cancer)	-	Doxorubicin	5.57
Benzimidazole-triazole hybrid	MCF-7 (Breast Cancer)	-	Doxorubicin	-

(Compound 32)

Benzimidazole-triazole hybrid (Compound 32)	HeLa (Cervical Cancer)	8.34	Doxorubicin	-
N-Alkylated-2-(substituted phenyl)-1H-benzimidazole	MDA-MB-231 (Breast Cancer)	16.38	Camptothecin	0.41[1]
2-methyl-1H-benzimidazole	-	LC50: 0.42 (µg/ml)	Vincristine sulphate	LC50: 0.544 (µg/ml)[2]

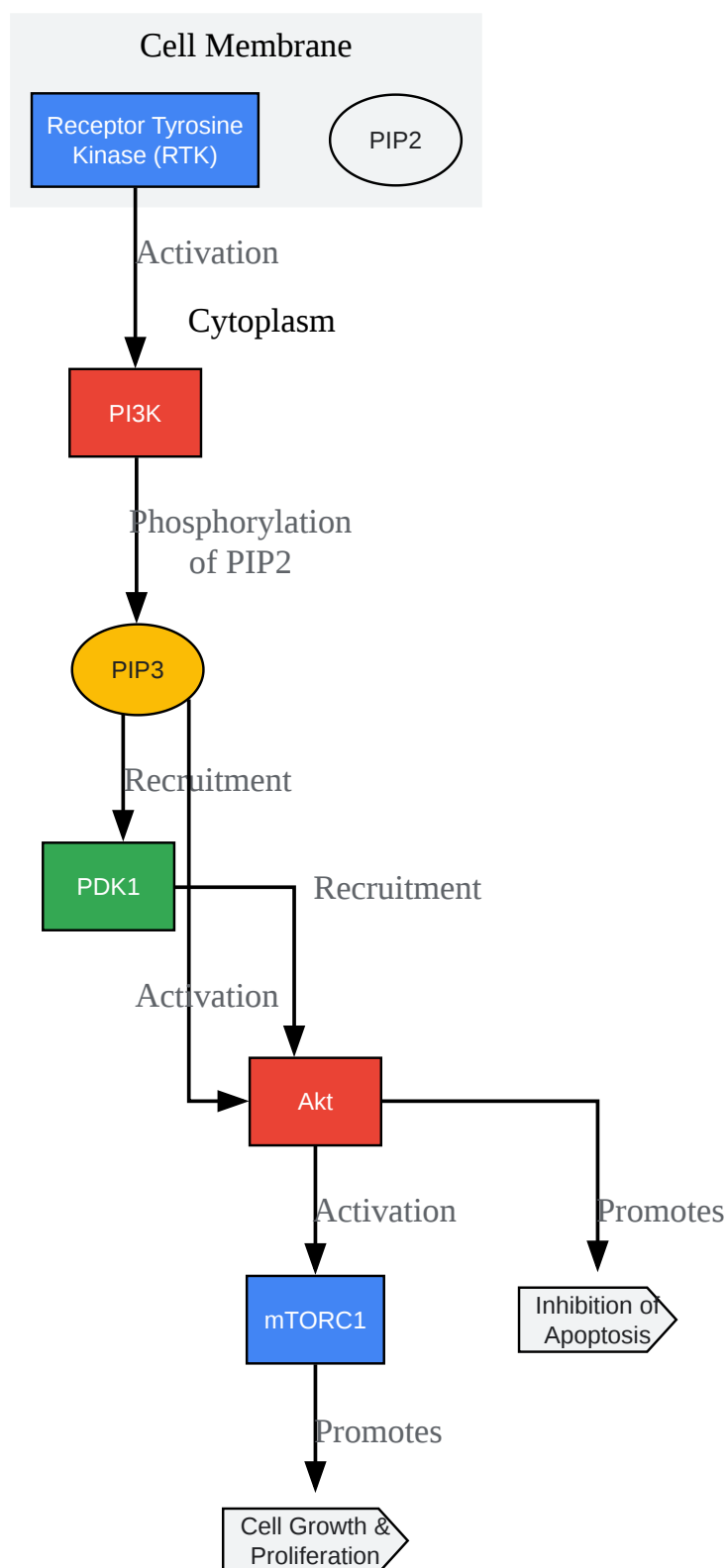
Performance Benchmark: Antimicrobial Activity

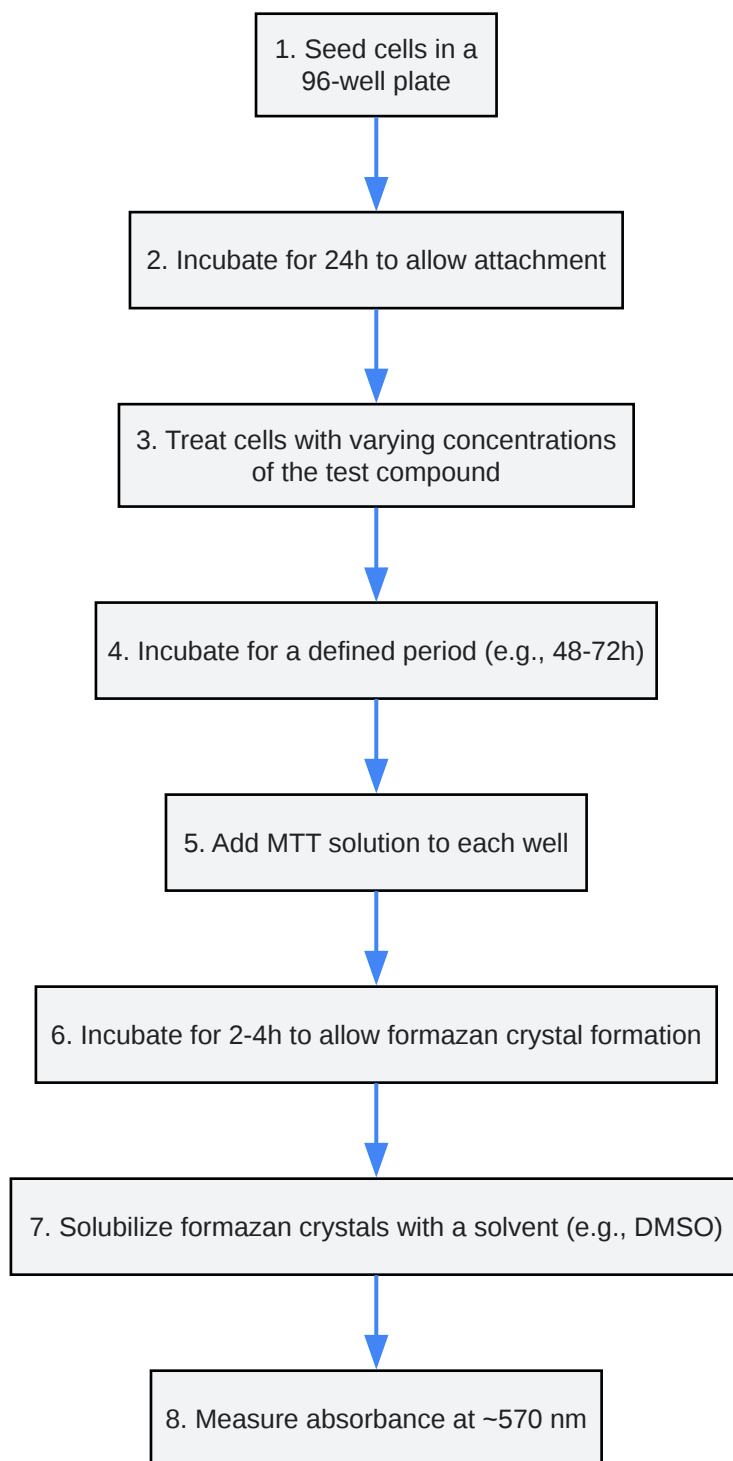
The antimicrobial potential of 2-methylbenzimidazole derivatives is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.

Compound/Drug	Target Microorganism	MIC (µg/mL)	Reference Compound	Reference MIC (µg/mL)
2-substituted benzimidazole (Compound 46)	Gram-positive & Gram-negative bacteria	-	Cefadroxil	-[3]
2-substituted benzimidazole (Compound 47)	A. niger	0.018 mM	Fluconazole	-[3]
Benzimidazole derivative (P2)	Escherichia coli	Better than Ampicillin	Ampicillin	-[4]
Benzimidazole derivative (P7)	Escherichia coli	Better than Ampicillin	Ampicillin	-[4]
Benzimidazole derivative (P10)	Escherichia coli	Better than Ampicillin	Ampicillin	-[4]
Benzimidazole derivative (P8)	Staphylococcus aureus	Better than Ampicillin	Ampicillin	-[4]
Benzimidazole derivative (P12)	Staphylococcus aureus	Better than Ampicillin	Ampicillin	-[4]
Benzimidazole derivative (P2)	Candida albicans	Better than Griseofulvin	Griseofulvin	-[4]
Benzimidazole derivative (P9)	Candida albicans	Better than Griseofulvin	Griseofulvin	-[4]

Signaling Pathway: PI3K/Akt/mTOR

Many benzimidazole derivatives exert their anticancer effects by modulating key signaling pathways involved in cell proliferation and survival. The PI3K/Akt/mTOR pathway is a critical regulator of these processes and is often dysregulated in cancer.[5] The diagram below illustrates this signaling cascade.





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